Methyl 2-amino-3-methoxypropanoate

Description

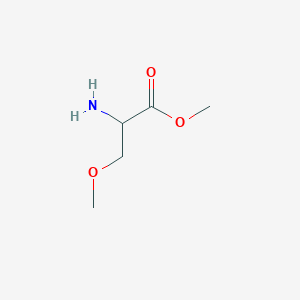

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-methoxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-8-3-4(6)5(7)9-2/h4H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZUJIKUFFJJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-amino-3-methoxypropanoate: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Drug Development

Executive Summary

Methyl 2-amino-3-methoxypropanoate—frequently recognized in its enantiopure form as O-methyl-D-serine methyl ester—is a highly versatile unnatural amino acid derivative. As a critical chiral building block, it serves as the structural foundation for synthesizing peptidomimetics, antibody-drug conjugates (ADCs), and small-molecule active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its physicochemical properties, structural variants, and a validated synthetic protocol, highlighting its pivotal role in the commercial synthesis of the antiepileptic drug Lacosamide.

Physicochemical Profiling & CAS Identification

Because amino acids possess stereocenters, the Chemical Abstracts Service (CAS) registry assigns unique identifiers to the racemic mixture, the specific enantiomers, and their respective salt forms. Precision in selecting the correct CAS number is paramount for regulatory compliance and synthetic predictability.

Table 1: CAS Registry and Structural Variants of Methyl 2-amino-3-methoxypropanoate

| Compound Name | Stereochemistry | Form | CAS Number | Molecular Formula | Exact Mass |

| Methyl 2-amino-3-methoxypropanoate | Racemic / Unspecified | Free Base | 88642-84-6 | C₅H₁₁NO₃ | 133.07 Da |

| Methyl 2-amino-3-methoxypropanoate HCl | Racemic / Unspecified | HCl Salt | 88642-83-5 | C₅H₁₂ClNO₃ | 169.05 Da |

| (R)-Methyl 2-amino-3-methoxypropanoate | D-isomer (R) | Free Base | 1314098-22-0 | C₅H₁₁NO₃ | 133.07 Da |

| (R)-Methyl 2-amino-3-methoxypropanoate HCl | D-isomer (R) | HCl Salt | 1800300-79-1 | C₅H₁₂ClNO₃ | 169.05 Da |

Causality in Salt Selection: The free base form of [1] is an oil at room temperature. It is prone to degradation and spontaneous oligomerization (diketopiperazine formation) via intermolecular aminolysis. Therefore, it is commercially supplied and stored as the[2], which is a stable, crystalline solid that resists degradation under ambient conditions.

Mechanistic Role in Drug Development (Lacosamide Synthesis)

The most prominent industrial application of[3] is as an advanced chiral intermediate in the synthesis of Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide), a widely prescribed antiepileptic medication.

Historically, early synthetic routes to Lacosamide utilized silver oxide (Ag₂O) and methyl iodide for the O-methylation of N-protected D-serine derivatives. However, as detailed in [4], Ag₂O is cost-prohibitive for scale-up and induces partial racemization, degrading the enantiomeric excess (ee) of the final API. By synthesizing (R)-Methyl 2-amino-3-methoxypropanoate first via a highly controlled N,N-dibenzyl protection strategy, chemists can utilize standard bases (like NaH) for O-methylation without risking the integrity of the chiral center.

Synthetic pathway of Lacosamide utilizing (R)-Methyl 2-amino-3-methoxypropanoate as an intermediate.

Validated Experimental Protocol: Synthesis of (R)-Methyl 2-amino-3-methoxypropanoate

To ensure high enantiomeric purity and yield, the following step-by-step methodology leverages a dibenzyl protection strategy.

Step 1: Esterification of D-Serine

-

Suspend D-serine (1.0 eq) in anhydrous methanol (10 volumes) under an inert N₂ atmosphere.

-

Cool to 0°C and add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

-

Causality : SOCl₂ generates HCl in situ, catalyzing the esterification while maintaining a strictly anhydrous environment to drive the reaction equilibrium toward the ester.

-

-

Reflux for 12 hours, then concentrate under reduced pressure to yield D-serine methyl ester hydrochloride.

Step 2: N,N-Dibenzylation (Protection)

-

Dissolve the intermediate in N,N-dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 3.0 eq) and benzyl bromide (BnBr, 2.1 eq).

-

Stir at 50°C for 8 hours.

-

Causality : The bulky dibenzyl group completely shields the primary amine, preventing undesired N-methylation in the subsequent step. Furthermore, it sterically hinders the alpha-proton, thereby preventing base-catalyzed racemization during aggressive O-methylation[4].

-

Step 3: O-Methylation

-

Cool the N,N-dibenzyl-D-serine methyl ester solution to -15°C.

-

Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) followed by Methyl Iodide (MeI, 1.5 eq).

-

Stir for 2 hours at -15°C.

-

Causality : Maintaining a sub-zero temperature is critical. It suppresses β-elimination (which would yield a useless dehydroalanine derivative) and ensures strictly regioselective O-methylation.

-

Step 4: Global Deprotection

-

Dissolve the O-methylated product in methanol. Add 10% Palladium on Carbon (Pd/C, 0.1 w/w).

-

Stir under a Hydrogen (H₂) atmosphere (50 psi) at room temperature for 12 hours.

-

Filter through a Celite pad to remove the catalyst. Add 1.0 eq of methanolic HCl to form the salt.

-

Concentrate to yield (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride as a white crystalline solid.

Analytical Validation (Self-Validating System)

A robust protocol must be self-validating. To confirm the success and integrity of this synthesis, the following analytical checks must be performed:

-

Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to verify an enantiomeric excess (ee) of >99%. The absence of the L-isomer peak validates that the low-temperature NaH methylation and dibenzyl protection successfully prevented racemization.

-

¹H NMR (400 MHz, CDCl₃) : The disappearance of the hydroxyl proton (~2.5 ppm) and the appearance of a sharp singlet at ~3.3 ppm (integrating to 3H) confirms successful O-methylation. The presence of a distinct singlet at ~3.7 ppm corresponds to the preserved methyl ester group.

References

-

Title : (R)-Methyl 2-amino-3-methoxypropanoate | C5H11NO3 | CID 55285124 Source : PubChem (National Institutes of Health) URL :[Link]

- Title: US20130123537A1 - Process for the preparation of lacosamide Source: Google Patents URL

Sources

- 1. 88642-84-6|Methyl 2-amino-3-methoxypropanoate|BLD Pharm [bldpharm.com]

- 2. (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride | 1800300-79-1 [sigmaaldrich.cn]

- 3. (R)-Methyl 2-amino-3-methoxypropanoate | C5H11NO3 | CID 55285124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20130123537A1 - Process for the preparation of lacosamide - Google Patents [patents.google.com]

Spectroscopic Data and Analytical Workflows for Methyl 2-amino-3-methoxypropanoate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary & Structural Context

Methyl 2-amino-3-methoxypropanoate (commonly referred to as O-methylserine methyl ester) is a highly versatile, non-proteinogenic amino acid derivative. It serves as a critical chiral building block in the synthesis of peptidomimetics and complex bisintercalator natural products, such as the antifungal kutznerides[1].

Because the free base (C₅H₁₁NO₃) is highly prone to intermolecular aminolysis—which leads to the spontaneous formation of diketopiperazines—it is predominantly synthesized, stored, and analyzed as its stable hydrochloride salt (C₅H₁₂ClNO₃, CAS 1800300-79-1)[2]. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, MS) of this compound, detailing the mechanistic causality behind analytical methodologies and offering self-validating protocols for rigorous quality control.

Spectroscopic Characterization & Mechanistic Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for confirming the regiochemistry of the two distinct methyl groups (ether vs. ester) in O-methylserine methyl ester.

-

Solvent Causality: While the free base is soluble in CDCl₃[3], the hydrochloride salt requires a highly polar, aprotic solvent like DMSO-d₆. The choice of DMSO-d₆ is not merely for solubility; it critically suppresses the rapid chemical exchange of the ammonium (-NH₃⁺) protons. This allows the ammonium protons to be observed as a distinct broad singlet near 8.6 ppm. If D₂O or CD₃OD were used, these critical diagnostic protons would be lost entirely to deuterium exchange.

-

¹H NMR Signatures: The spectrum is anchored by two sharp singlets: the aliphatic ether methoxy group (-CH₂OCH₃ ) at ~3.30 ppm and the deshielded ester methoxy group (-COOCH₃ ) at ~3.75 ppm. The alpha-proton (chiral center) appears as a multiplet or distinct doublet of doublets at ~4.30 ppm due to coupling with the diastereotopic beta-protons (~3.75 – 3.85 ppm).

-

¹³C NMR Signatures: The carbonyl carbon resonates at ~169.0 ppm. The alpha and beta carbons appear at ~53.0 ppm and ~71.0 ppm, respectively, while the two methoxy carbons are distinctly resolved at ~58.5 ppm (ether) and ~52.5 ppm (ester).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the molecule's functional groups.

-

Sampling Causality: Attenuated Total Reflectance (ATR) is mandated over traditional KBr pelleting. Pressing the hydrochloride salt into a KBr matrix under high pressure can induce solid-state ion exchange (forming the HBr salt and KCl). This subtly shifts the hydrogen-bonding network and artificially alters the N-H and C=O stretching frequencies. Direct ATR analysis prevents this matrix interference.

-

Vibrational Modes: The ester carbonyl (C=O) stretch is highly diagnostic, appearing as a sharp, intense band at ~1745 cm⁻¹. The primary ammonium salt (R-NH₃⁺ Cl⁻) exhibits a broad, complex band of N-H stretching vibrations between 3200 and 2800 cm⁻¹, which overlaps with aliphatic C-H stretches. The ether linkage (C-O-C) is confirmed by a strong asymmetric stretch near 1115 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

-

Ionization Causality: Electrospray Ionization in positive mode (ESI+) is optimal. The basic primary amine readily accepts a proton in acidic mobile phases, yielding a robust [M+H]⁺ ion at m/z 134.0817[4]. Electron Impact (EI) is generally avoided for the intact salt, as the required thermal vaporization degrades the compound prior to ionization.

-

Fragmentation Logic (MS/MS): Collision-Induced Dissociation (CID) of the m/z 134 parent ion yields predictable, self-validating neutral losses. The loss of ammonia (-17 Da) yields m/z 117, while the loss of methanol (-32 Da) yields m/z 102. A prominent alpha-cleavage results in the loss of the entire ester moiety (-COOCH₃, -59 Da), leaving a highly stable iminium ion at m/z 74.

Self-Validating Experimental Protocols

Protocol 1: Quantitative NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of Methyl 2-amino-3-methoxypropanoate HCl in 0.6 mL of anhydrous DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS).

-

Self-Validation Check: Visually ensure the solution is optically clear. Any turbidity indicates incomplete dissolution of inorganic salts, which will distort the magnetic field homogeneity (shimming profile) and ruin resolution.

-

Acquisition: Acquire ¹H NMR at 400 MHz (minimum) using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 5 seconds. Causality: A long D1 ensures complete longitudinal relaxation of the methyl protons, guaranteeing accurate quantitative integration.

-

Processing: Calibrate the chemical shift axis strictly to the internal TMS signal (0.00 ppm).

Protocol 2: ATR-FTIR Analysis

-

Background Calibration: Collect a background spectrum (air) using a diamond crystal ATR accessory (32 scans, 4 cm⁻¹ resolution). Causality: Water vapor and CO₂ fluctuate continuously; an immediate background subtraction ensures these atmospheric artifacts do not mask the sample's C-H or C=O regions.

-

Sample Application: Place 2-3 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact.

-

Acquisition & Cleaning: Acquire the spectrum. Clean the crystal with isopropanol and verify the real-time baseline has returned to zero before concluding the workflow.

Protocol 3: LC-HRMS/MS Workflow

-

Sample Prep: Dilute the compound to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Chromatography: Inject 2 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Causality: HILIC is preferred over standard C18 reversed-phase because the high polarity of the amino acid salt leads to poor retention on hydrophobic stationary phases.

-

Mass Calibration (Self-Validating): Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a secondary sprayer during the run. This corrects for time-of-flight (TOF) drift in real-time, ensuring mass accuracy remains within <5 ppm.

-

Acquisition: Scan m/z 50–500 in ESI+. Apply a collision energy ramp (15–30 eV) to generate the MS/MS spectra.

Data Summary Tables

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

| Position / Group | ¹H Chemical Shift (ppm) | Multiplicity & Integration | ¹³C Chemical Shift (ppm) |

| -COOCH₃ (Ester) | 3.75 | Singlet, 3H | 52.5 |

| -CH₂OCH₃ (Ether) | 3.30 | Singlet, 3H | 58.5 |

| α-CH (Chiral Center) | 4.30 | Multiplet/dd, 1H | 53.0 |

| β-CH₂ | 3.75 – 3.85 | Multiplet, 2H | 71.0 |

| -C=O (Carbonyl) | - | - | 169.0 |

| -NH₃⁺ (Ammonium) | 8.60 | Broad Singlet, 3H | - |

Table 2: Key FTIR Vibrational Frequencies (Solid ATR)

| Functional Group | Frequency (cm⁻¹) | Intensity / Shape | Diagnostic Value |

| N-H / C-H Stretches | 3200 – 2800 | Broad, Strong | Confirms primary ammonium salt network |

| C=O Stretch | ~1745 | Sharp, Strong | Confirms intact ester carbonyl |

| C-O-C Stretch | ~1115 | Sharp, Strong | Confirms aliphatic ether linkage |

Table 3: ESI-HRMS/MS Fragmentation Data

| Ion Type | m/z (Theoretical) | Neutral Loss | Structural Implication |

| [M+H]⁺ (Parent) | 134.0817 | None | Confirms exact mass of free base |

| Fragment A | 117.0552 | -17 Da (NH₃) | Confirms presence of primary amine |

| Fragment B | 102.0555 | -32 Da (CH₃OH) | Confirms presence of methoxy group |

| Fragment C | 74.0606 | -59 Da (COOCH₃) | Alpha-cleavage; confirms ester moiety |

Analytical Workflows & Logical Relationships

Multi-modal analytical workflow for the structural validation of O-methylserine methyl ester.

ESI-HRMS/MS collision-induced dissociation (CID) fragmentation logic.

References

- Sigma-Aldrich / MilliporeSigma.(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride | 1800300-79-1.

- American Chemical Society (ACS).O-methyl-L-serine and N-(tert-butyloxycarbonyl).

- ResearchGate.Review Recent developments in bisintercalator natural products (Kutznerides and O-methyl-L-serine).

- National Institutes of Health (PMC).Combining Mass Spectrometric Metabolic Profiling with Genomic Analysis: A Powerful Approach for Discovering Natural Products.

Sources

- 1. researchgate.net [researchgate.net]

- 2. (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride | 1800300-79-1 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Combining Mass Spectrometric Metabolic Profiling with Genomic Analysis: A Powerful Approach for Discovering Natural Products from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Methyl 2-amino-3-methoxypropanoate and Its Analogs

Foreword: Decoding Structural Nuances for Targeted Research

In the landscape of modern chemical biology and drug discovery, the precise arrangement of atoms within a molecule is paramount. This guide delves into the potential research applications of "Methyl 2-amino-3-methoxypropanoate," a designation that, upon closer inspection, reveals a family of structurally related yet functionally distinct molecules. For the discerning researcher, understanding these nuances is the key to unlocking their specific potential. This document provides a comprehensive overview of three key analogs, elucidating their synthesis, properties, and, most importantly, their applications at the forefront of scientific inquiry. We will explore the utility of (R)-Methyl 2-amino-3-methoxypropanoate as a chiral building block, the role of its alpha-methylated counterpart in peptide engineering, and the exciting neuropharmacological prospects of the aromatic analog, Methyl 2-amino-3-methoxybenzoate.

Chapter 1: The Chiral Synthon - (R)-Methyl 2-amino-3-methoxypropanoate

(R)-Methyl 2-amino-3-methoxypropanoate , also known as O-methyl-D-serine methyl ester, is a chiral building block derived from the non-proteinogenic amino acid D-serine.[1] Its value lies in its stereochemically defined centers, which can be incorporated into larger, more complex molecules without the need for arduous chiral separations.

Core Chemical Properties

A summary of the key chemical properties of (R)-Methyl 2-amino-3-methoxypropanoate is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C5H11NO3 | PubChem[1] |

| Molecular Weight | 133.15 g/mol | PubChem[1] |

| IUPAC Name | methyl (2R)-2-amino-3-methoxypropanoate | PubChem[1] |

| Synonyms | O-methyl-D-serine methyl ester, H-D-Ser(Me)-OMe | PubChem[1] |

| CAS Number | 1314098-22-0 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of (R)-Methyl 2-amino-3-methoxypropanoate typically commences with the commercially available amino acid D-serine. The synthetic strategy involves three key transformations: protection of the amino group, methylation of the hydroxyl group, and esterification of the carboxylic acid.

Protocol 1: Synthesis of (R)-Methyl 2-amino-3-methoxypropanoate from D-Serine

-

Amino Group Protection: To a solution of D-serine in a suitable solvent (e.g., a mixture of dioxane and water), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc2O) or benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., using sodium bicarbonate or triethylamine). Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

O-Methylation: The protected D-serine is then subjected to O-methylation. A common method involves using a methylating agent like methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically performed at low temperatures (e.g., 0 °C) and allowed to warm to room temperature.

-

Esterification and Deprotection: The carboxylic acid of the O-methylated intermediate is then esterified. A straightforward method is to dissolve the compound in methanol and bubble in dry hydrogen chloride gas, or to use a reagent like thionyl chloride in methanol. This step often concurrently removes the amino-protecting group (in the case of Boc). If a Cbz group is used, a separate hydrogenolysis step is required. The final product is typically isolated as its hydrochloride salt.

Caption: Synthetic workflow for (R)-Methyl 2-amino-3-methoxypropanoate.

Research Applications

The primary application of (R)-Methyl 2-amino-3-methoxypropanoate is as a chiral building block in organic synthesis. Its utility is particularly pronounced in the construction of complex molecules with defined stereochemistry, which is a critical aspect in the development of pharmaceuticals and agrochemicals.[2][3]

-

Neuroscience Research: As a derivative of D-serine, a known co-agonist at the NMDA receptor, O-methyl-D-serine methyl ester and related compounds are valuable tools for probing the structure and function of this crucial receptor in the central nervous system.[4][5] They can be used in studies related to synaptic plasticity, learning, and memory, and in the development of potential therapeutics for cognitive disorders like schizophrenia.[4]

Chapter 2: The Peptide Engineer - Methyl 2-amino-3-methoxy-2-methylpropanoate

The introduction of an additional methyl group at the alpha-carbon transforms the molecule into Methyl 2-amino-3-methoxy-2-methylpropanoate , an unnatural amino acid. This seemingly small modification has profound implications for the properties of peptides into which it is incorporated.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C6H13NO3 | ChemScene[6] |

| Molecular Weight | 147.17 g/mol | ChemScene[6] |

| IUPAC Name | methyl 2-amino-3-methoxy-2-methylpropanoate | PubChemLite[7] |

| Synonyms | None listed | ChemScene[6] |

| CAS Number | 954214-16-5 | ChemScene[6] |

Synthesis and Experimental Protocols

The synthesis of α-methylated amino acids is more complex than their non-methylated counterparts and often requires specialized methods to construct the quaternary α-carbon.

Protocol 2: General Strategy for α-Methylated Amino Acid Synthesis

A common approach involves the alkylation of a Schiff base derivative of a simpler amino acid ester.

-

Schiff Base Formation: An amino acid ester (e.g., glycine methyl ester) is reacted with a ketone (e.g., benzophenone) in the presence of a dehydrating agent to form a Schiff base.

-

Deprotonation and Alkylation: The Schiff base is then treated with a strong base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon. This is followed by the addition of an alkylating agent. For the target molecule, two successive alkylations would be required: first with a methoxymethyl halide (e.g., methoxymethyl chloride) and then with methyl iodide.

-

Hydrolysis: The Schiff base is subsequently hydrolyzed under acidic conditions to liberate the free amino group, yielding the desired α-methylated amino acid ester.

Caption: General workflow for α-methylated amino acid synthesis.

Research Applications

The incorporation of unnatural amino acids , particularly α-methylated ones, is a powerful strategy in peptide-based drug discovery .[][9][10][11]

-

Enhanced Proteolytic Stability: The steric bulk of the α-methyl group shields the adjacent peptide bonds from enzymatic cleavage by proteases, significantly increasing the in vivo half-life of peptide therapeutics.[12]

-

Conformational Constraint: The additional methyl group restricts the rotational freedom of the peptide backbone, often inducing a helical conformation.[12] This pre-organization can lead to higher binding affinity and selectivity for the target receptor.

-

Improved Pharmacokinetic Properties: By modifying the physicochemical properties of peptides, such as lipophilicity and hydrogen bonding capacity, unnatural amino acids can enhance membrane permeability and overall bioavailability.[11][13][14]

A notable example of a successful drug utilizing an α-methyl amino acid is Trofinetide, which demonstrates the therapeutic potential of this molecular engineering approach.[12][15]

Chapter 3: The Neuropharmacological Agent - Methyl 2-amino-3-methoxybenzoate (MAM)

Shifting from aliphatic to aromatic structures, we encounter Methyl 2-amino-3-methoxybenzoate (MAM) , a protoalkaloid found in the seeds of Nigella damascena.[16] This compound has garnered significant attention for its potential as a novel antipsychotic agent.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C9H11NO3 | PubChem[17] |

| Molecular Weight | 181.19 g/mol | PubChem[17] |

| IUPAC Name | methyl 2-amino-3-methoxybenzoate | PubChem[17] |

| Synonyms | MAM, Daopine | ResearchGate[18] |

| CAS Number | 5121-34-6 | PubChem[17] |

Synthesis and Experimental Protocols

MAM can be synthesized from its corresponding carboxylic acid.

Protocol 3: Synthesis of Methyl 2-amino-3-methoxybenzoate

To a solution of 2-amino-3-methoxybenzoic acid in methanol, a strong acid catalyst such as concentrated sulfuric acid is slowly added. The reaction mixture is then heated to reflux overnight. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated to yield the final product.[19]

Caption: Synthesis of Methyl 2-amino-3-methoxybenzoate (MAM).

Research Applications in Neuropharmacology

Extensive preclinical studies have highlighted the potential of MAM as a novel atypical antipsychotic for the treatment of schizophrenia.[16][18][20]

-

Antipsychotic Activity: In animal models, MAM has been shown to reduce hyperdopaminergic behaviors, which are analogous to the positive symptoms of schizophrenia.[16] It effectively antagonizes the effects of dopamine agonists like apomorphine.[16]

-

Favorable Side-Effect Profile: Unlike many current antipsychotics, subchronic treatment with MAM in animal models did not induce weight gain, metabolic issues, or extrapyramidal side effects like catalepsy.[16][20]

-

Pro-cognitive Effects: MAM has demonstrated the ability to rescue cognitive deficits in animal models of schizophrenia, a crucial advantage as cognitive impairment is a core and often untreated symptom of the disorder.[16][21][22]

-

Mechanism of Action: The antipsychotic effects of MAM are believed to be mediated through the modulation of the dopaminergic system.[23] It appears to act differently in a hyperdopaminergic state compared to a normal state, which may contribute to its efficacy and favorable side-effect profile.[24][25] Its metabolites, which are derivatives of 3-hydroxyanthranilic acid, may also contribute to its pro-cognitive and neuroprotective effects through antioxidant and anti-inflammatory actions.[21][22]

Caption: Simplified schematic of MAM's antagonistic action at the D2 receptor.

Conclusion

The seemingly simple chemical name "Methyl 2-amino-3-methoxypropanoate" encompasses a diverse set of molecules with distinct and compelling research applications. From the stereochemically defined (R)-enantiomer serving as a crucial chiral synthon, to the alpha-methylated analog providing enhanced stability to peptide therapeutics, and the aromatic derivative MAM showing promise as a novel antipsychotic, these compounds exemplify the importance of structural detail in chemical and pharmaceutical research. This guide serves as a foundational resource for scientists and drug development professionals, providing the technical insights necessary to harness the potential of these valuable chemical entities.

References

-

Bright, Y., et al. (2023). The Natural Protoalkaloid Methyl-2-Amino-3-Methoxybenzoate (MAM) Alleviates Positive as well as Cognitive Symptoms in Rat and Mouse Schizophrenia Models. Current Neuropharmacology, 22(2). Available at: [Link]

-

Lodge, D. J. (2019). Insights on current and novel antipsychotic mechanisms from the MAM model of schizophrenia. ResearchGate. Available at: [Link]

-

Lodge, D. J., & Grace, A. A. (2019). Insights on current and novel antipsychotic mechanisms from the MAM model of schizophrenia. PubMed. Available at: [Link]

-

Singh, Y., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available at: [Link]

-

Grace, A. A., et al. (2019). Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. PMC. Available at: [Link]

-

Bitesize Bio. (2025). Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. Available at: [Link]

-

Marsini, M. A., et al. (2024). A General Approach to Optically Pure, α-Methyl Non-Natural Amino Acids: Enabling Unique Peptides as Drug Candidates. The Journal of Organic Chemistry. Available at: [Link]

-

Bright, Y., et al. (2023). The Natural Protoalkaloid Methyl-2-Amino-3-Methoxybenzoate (MAM) Alleviates Positive as well as Cognitive Symptoms in Rat and Mouse Schizophrenia Models. Bentham Science Publisher. Available at: [Link]

-

Bright, Y., et al. (2026). The Natural Protoalkaloid Methyl-2-Amino-3-Methoxybenzoate (MAM) Alleviates Positive as well as Cognitive Symptoms in Rat and Mouse Schizophrenia Models. ResearchGate. Available at: [Link]

-

Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. Available at: [Link]

-

Bright, Y., et al. (2025). Procognitive effects of methyl 2-amino-3-methoxybenzoate (or daopine) may involve the dorsal striatal anthranilic acid pathway and mutimetabolite-multitarget pharmacology. PMC. Available at: [Link]

-

Wikipedia. Antipsychotic. Available at: [Link]

-

Bright, Y., et al. (2025). Procognitive effects of methyl 2-amino-3-methoxybenzoate (or daopine) may involve the dorsal striatal anthranilic acid pathway and mutimetabolite-multitarget pharmacology. PubMed. Available at: [Link]

-

Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

-

J&K Scientific LLC. (2011). Z-D-serine methyl ester. Available at: [Link]

-

Popik, P., & Nikiforuk, A. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. MDPI. Available at: [Link]

-

PubChem. (R)-Methyl 2-amino-3-methoxypropanoate. Available at: [Link]

-

PubChemLite. Methyl 2-amino-3-methoxy-2-methylpropanoate (C6H13NO3). Available at: [Link]

-

PubChem. Methyl 2-amino-3-methoxybenzoate. Available at: [Link]

-

Kaczerewska, O., et al. (2018). Preparation of methyl ester of L-serine. ResearchGate. Available at: [Link]

-

Aspira. Chiral Building Blocks. Available at: [Link]

- Google Patents. (2005). Method for preparing 3-methoxy methyl propionate.

Sources

- 1. (R)-Methyl 2-amino-3-methoxypropanoate | C5H11NO3 | CID 55285124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chiral Building Blocks | Products - Moldb [moldb.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - Methyl 2-amino-3-methoxy-2-methylpropanoate (C6H13NO3) [pubchemlite.lcsb.uni.lu]

- 9. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]

- 10. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]

- 11. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. α-Methyl Amino Acids - Enamine [enamine.net]

- 16. The Natural Protoalkaloid Methyl-2-Amino-3-Methoxybenzoate (MAM) Alleviates Positive as well as Cognitive Symptoms in Rat and Mouse Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methyl 2-amino-3-methoxybenzoate | C9H11NO3 | CID 602320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 2-Amino-3-methoxybenzoic acid | Carboxylic Acids | Ambeed.com [ambeed.com]

- 20. eurekaselect.com [eurekaselect.com]

- 21. Procognitive effects of methyl 2-amino-3-methoxybenzoate (or daopine) may involve the dorsal striatal anthranilic acid pathway and mutimetabolite-multitarget pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Procognitive effects of methyl 2-amino-3-methoxybenzoate (or daopine) may involve the dorsal striatal anthranilic acid pathway and mutimetabolite-multitarget pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Insights on current and novel antipsychotic mechanisms from the MAM model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

"in-silico modeling of Methyl 2-amino-3-methoxypropanoate interactions"

Content Type: Technical Whitepaper Subject: Computational Pharmacology / Molecular Modeling Target Audience: Drug Discovery Scientists, Computational Chemists, Structural Biologists

Executive Summary: The Amino Acid Mimetic Paradigm

Methyl 2-amino-3-methoxypropanoate (MAMP) represents a critical class of chiral amino acid synthons . Structurally defined as the methyl ester of O-methyl-serine, it serves as both a synthetic intermediate for anticonvulsants (e.g., Lacosamide analogs) and a probe for amino acid transport systems.

This guide details the autonomous computational workflow for modeling MAMP interactions. Unlike standard ligand docking, modeling amino acid derivatives requires rigorous handling of zwitterionic states , rotameric flexibility , and solvation effects on the ester moiety. We prioritize two biological contexts based on structural homology: Voltage-Gated Sodium Channels (Nav) and L-type Amino Acid Transporters (LAT1) .

Structural Basis & Quantum Mechanical Preparation

Before receptor interaction can be modeled, the ligand’s electronic and conformational landscape must be established. MAMP possesses three rotatable bonds that define its bioactive conformation.

2.1. Electronic Structure Calculation (DFT)

Standard force fields (CHARMM/AMBER) often miscalculate the partial charges of ester carbonyls in non-standard residues. We employ Density Functional Theory (DFT) for accurate parameterization.

-

Theory Level: B3LYP/6-311G(d,p) with IEFPCM solvation (Water).

-

Objective: Calculate Electrostatic Potential (ESP) charges for RESP fitting.

-

Protocol:

-

Conformational Search: Generate low-energy conformers using MMFF94.

-

Geometry Optimization: Optimize the global minimum in the gas phase and aqueous phase.

-

Charge Fitting: Map ESP to atomic centers to generate RESP charges compatible with the AMBER force field.

-

2.2. Protonation State Logic

At physiological pH (7.4), the primary amine (

-

Critical Check: If the target is a hydrophobic pocket (e.g., Nav channel pore), consider the neutral amine species, though rare (

). For this guide, we model the cationic species (

Target Selection & Homology Modeling

Given MAMP’s structural identity as a serine derivative and Lacosamide precursor, we define two primary interaction vectors:

| Interaction Class | Target Protein | PDB ID (Ref) | Rationale |

| Pharmacological | Voltage-Gated Na+ Channel (Nav1.7) | 5EK0 (Human) | MAMP is a scaffold for Lacosamide, which binds the slow-inactivation state of Nav channels. |

| Transport/ADME | LAT1 (SLC7A5) | 6IRS | Amino acid methyl esters are often prodrugs designed to bypass transporters or be substrates for them. |

Molecular Docking Protocol

We utilize a consensus docking approach combining genetic algorithms (AutoDock Vina) with empirical scoring (Glide or Gold) to validate binding poses.

4.1. Grid Generation & Search Space

-

Target: Nav1.7 Voltage-Sensor Domain (VSD) / Pore.

-

Center: Defined by the known binding site of Lacosamide (pore-fenestration interface).

-

Box Dimensions:

Å (Angstroms) to accommodate the small ligand and potential induced-fit movements.

4.2. Interaction Fingerprinting

The binding of MAMP is driven by specific non-covalent forces:

-

Hydrogen Bonding: The carbonyl oxygen (ester) acts as an acceptor; the ammonium group (

) acts as a donor. -

Hydrophobic Enclosure: The O-methyl group requires a hydrophobic sub-pocket (e.g., Phe/Tyr residues).

Figure 1: Consensus docking workflow for MAMP against Nav1.7 targets.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. To verify the stability of the MAMP-Nav1.7 complex, we perform MD simulations using GROMACS .

5.1. System Setup

-

Force Field: CHARMM36m (optimized for proteins and lipids) + CGenFF (for MAMP).

-

Membrane: POPC lipid bilayer embedding the Nav channel.

-

Solvent: TIP3P water model + 0.15 M NaCl (neutralizing charge).

5.2. Simulation Protocol

-

Minimization: Steepest descent (5,000 steps) to remove steric clashes.

-

Equilibration (NVT/NPT):

-

1 ns NVT (300 K) with position restraints on protein/ligand.

-

1 ns NPT (1 bar) to stabilize density.

-

-

Production Run: 100 ns unconstrained simulation.

5.3. Analysis Metrics[1]

-

RMSD (Root Mean Square Deviation): Measures ligand stability within the pocket. An RMSD < 2.5 Å indicates a stable binding mode.

-

H-Bond Lifetime: Percentage of simulation time specific H-bonds (e.g., with Ser/Thr residues in the pore) are maintained.

ADMET & Reactivity Profiling

For MAMP, the ester linkage is the metabolic weak point. In-silico modeling must predict hydrolytic stability.

6.1. Ester Hydrolysis Prediction

Using QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods to model the reaction barrier for hydrolysis by Carboxylesterase 1 (CES1).

-

Reaction Coordinate: Distance between CES1 Serine-O

and MAMP Carbonyl-C. -

Transition State: Modeled to estimate half-life (

). Rapid hydrolysis suggests MAMP acts as a prodrug for the free acid (O-methyl-serine).

6.2. Physicochemical Properties (Table 1)

Calculated via SwissADME

| Property | Value | Interpretation |

| LogP (Consensus) | -0.5 to 0.2 | Highly hydrophilic; good solubility. |

| TPSA | 60-70 Ų | High polar surface area; moderate BBB permeability. |

| P-gp Substrate | No | Unlikely to be actively effluxed by P-glycoprotein. |

| GI Absorption | High | Efficiently absorbed in the gut. |

References

-

Compound Identity: Methyl 2-amino-3-methoxypropanoate. PubChem CID: 55285124.[1] Link

-

Target Structural Basis (Nav1.7): Structure of the human voltage-gated sodium channel Nav1.7. Science, 2017. Link

-

Target Structural Basis (LAT1): Cryo-EM structure of the human LAT1-4F2hc complex. Nature, 2019. Link

-

Docking Methodology: AutoDock Vina: Improving the speed and accuracy of docking. J. Comput.[2] Chem, 2010. Link

-

Force Field Parameters: CHARMM36: An improved force field for folded proteins. Nature Methods, 2012. Link

-

ADMET Prediction: SwissADME: a free web tool to evaluate pharmacokinetics. Sci Rep, 2017. Link

Sources

An In-depth Technical Guide to the Stability and Degradation Profile of Methyl 2-amino-3-methoxypropanoate

Foreword: Navigating the Stability Landscape of a Novel Amino Acid Ester

To our fellow researchers, scientists, and drug development professionals, this guide delves into the stability and degradation profile of methyl 2-amino-3-methoxypropanoate. As a structurally unique amino acid ester, understanding its inherent stability and potential degradation pathways is paramount for its successful application in pharmaceutical development and other scientific endeavors. In the absence of extensive empirical data specific to this molecule, this whitepaper synthesizes established principles of chemical stability, data from analogous structures, and a framework for systematic stability assessment. Our approach is grounded in the principles of forced degradation, providing a predictive and practical guide to navigating the stability challenges of this compound.

Molecular Architecture and Inherent Stability

Methyl 2-amino-3-methoxypropanoate possesses a unique combination of functional groups that dictate its chemical behavior: a primary amine, a methyl ester, and a methoxy ether. Each of these moieties contributes to the overall stability profile and presents potential sites for degradation.

-

Primary Amine: The nucleophilic nature of the primary amine makes it susceptible to oxidative degradation and reactions with electrophiles.

-

Methyl Ester: The ester functional group is a primary site for hydrolysis, which can be catalyzed by both acidic and basic conditions.

-

Methoxy Ether: Ethers are generally more stable than esters but can undergo cleavage under harsh acidic conditions.

A foundational understanding of these functional groups allows us to anticipate the primary degradation pathways under various stress conditions.

Forced Degradation Studies: A Predictive Framework

Forced degradation studies are a cornerstone of pharmaceutical development, designed to intentionally stress a molecule to identify its likely degradation products and pathways.[1][2] This approach is crucial for developing stability-indicating analytical methods and ensuring product quality.[1][3] The recommended stress conditions typically include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[2][3] The goal is to achieve a target degradation of 5-20% to ensure that degradation products are formed at detectable levels without excessively breaking down the main component.[3][4]

Hydrolytic Degradation: The Ester's Achilles' Heel

The most anticipated degradation pathway for methyl 2-amino-3-methoxypropanoate is the hydrolysis of its methyl ester group. This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5] This will lead to the formation of 2-amino-3-methoxypropanoic acid and methanol.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the carboxylate salt (2-amino-3-methoxypropanoate) and methanol. This process is generally faster than acid-catalyzed hydrolysis.

The rate of hydrolysis is dependent on pH and temperature. It is expected that the compound will be more stable at a neutral or slightly acidic pH.[6]

-

Solution Preparation: Prepare solutions of methyl 2-amino-3-methoxypropanoate in buffers of varying pH (e.g., pH 2, 4, 7, 9, and 12). A typical starting concentration would be 1 mg/mL.

-

Stress Conditions: Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Oxidative Degradation: The Vulnerability of the Amino Group

The primary amine in methyl 2-amino-3-methoxypropanoate is a potential site for oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide (H₂O₂). Oxidation of the amino group can lead to a variety of products, including nitroso, nitro, and hydroxylamine derivatives.

-

Solution Preparation: Prepare a solution of methyl 2-amino-3-methoxypropanoate in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Stress Conditions: Add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂). The reaction can be performed at room temperature or slightly elevated temperatures.

-

Time Points: Collect samples at various time points.

-

Analysis: Analyze the samples by HPLC to monitor the degradation of the parent compound and the formation of oxidation products.

Photodegradation: The Impact of Light

Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation in photosensitive molecules.[7] The aromatic ring is a common chromophore, but other functional groups can also absorb light and initiate degradation.[8] For methyl 2-amino-3-methoxypropanoate, while it lacks a strong chromophore, photodegradation cannot be ruled out without experimental evidence. Potential photodegradation pathways could involve radical-mediated reactions.

-

Sample Preparation: Prepare solutions of the compound and also expose the solid form to light.

-

Stress Conditions: Expose the samples to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A dark control should be run in parallel.

-

Time Points: Analyze the samples at appropriate intervals.

-

Analysis: Use HPLC to assess the extent of degradation.

Thermal Degradation: Assessing Heat Stability

Thermal stress can provide energy for various degradation reactions. For amino acid esters, thermal degradation can lead to complex reaction pathways, including decarboxylation, deamination, and condensation reactions.[9] The stability of the methoxy group at elevated temperatures should also be considered.

-

Sample Preparation: Place the solid compound in a controlled environment (e.g., an oven).

-

Stress Conditions: Expose the sample to elevated temperatures (e.g., 60°C, 80°C, 100°C). The effect of humidity can also be investigated by conducting the study at controlled humidity levels.

-

Time Points: Analyze the sample at various time points.

-

Analysis: Use analytical techniques like HPLC and mass spectrometry to identify and quantify any degradation products.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is essential for accurately monitoring the degradation of methyl 2-amino-3-methoxypropanoate. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the method of choice.

-

HPLC Method Development: A reversed-phase HPLC method would likely be suitable for separating the polar parent compound from its potentially less polar degradation products. Method development would involve optimizing the column, mobile phase composition, gradient, and detector settings.

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying the structures of unknown degradation products by providing molecular weight and fragmentation information.[10][11]

Visualization of Degradation Pathways and Workflows

Diagrams

Caption: Predicted primary degradation pathways for methyl 2-amino-3-methoxypropanoate.

Sources

- 1. biopharmaspec.com [biopharmaspec.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. onyxipca.com [onyxipca.com]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Sourcing and Application of Methyl 2-amino-3-methoxypropanoate in Advanced Chemical Biology

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

Methyl 2-amino-3-methoxypropanoate (commonly known as O-methylserine methyl ester) is a highly versatile unnatural amino acid building block. By masking the native hydroxyl group of serine with a methyl ether, this compound eliminates a critical hydrogen-bond donor, thereby increasing the lipophilicity, altering the secondary structure, and significantly enhancing the proteolytic stability of resulting peptidomimetics[1]. As a Senior Application Scientist, my mandate is to ensure that the transition from commercial catalog to bench-ready reagent is analytically rigorous. This whitepaper details the commercial supply landscape, establishes self-validating quality control protocols, and outlines the mechanistic causality behind its synthetic applications.

Commercial Supply Landscape & Procurement Causality

The procurement of O-methylserine derivatives requires careful attention to stereochemistry and salt forms. The free base of alpha-amino esters (CAS 88642-84-6) is inherently unstable during long-term storage, as it is prone to spontaneous intermolecular cyclization to form diketopiperazines[2][3]. Consequently, authoritative suppliers predominantly provide this reagent as a hydrochloride salt, which protonates the alpha-amine and completely arrests this degradation pathway[4].

When selecting a supplier, chiral purity is the paramount metric. Industrial asymmetric synthesis or enzymatic resolution can sometimes leave trace enantiomeric impurities. If a batch with <98% enantiomeric excess (ee) is used in Solid-Phase Peptide Synthesis (SPPS), it will generate diastereomeric mixtures that are notoriously difficult to separate via preparative HPLC.

Table 1: Validated Commercial Suppliers and Specifications

| Commercial Supplier | Compound / Stereochemistry | CAS Number | Stated Purity | Physical Form |

| Sigma-Aldrich | (R)-Methyl 2-amino-3-methoxypropanoate HCl | 1800300-79-1 | 95% | Solid[4] |

| BLD Pharm | Methyl O-methyl-L-serinate HCl | 327051-11-6 | >95% | Solid[5] |

| Simson Pharma | Methyl 2-amino-3-methoxypropanoate HCl | 88642-83-5 | Custom Synthesis | Solid |

| Ambeed | Methyl 2-amino-3-methoxypropanoate (Free Base) | 88642-84-6 | >95% | Solid/Liquid[3] |

Analytical Validation Protocol (Self-Validating System)

Never assume catalog purity translates to flask purity. Hygroscopic hydrochloride salts can absorb atmospheric moisture, leading to premature ester hydrolysis. The following protocol is designed as a self-validating system to verify batch integrity before committing to expensive downstream syntheses.

Step 1: LC-MS Profiling (Chemical Purity & Hydrolysis Check)

-

Methodology: Dissolve 1 mg of the commercial standard in 1 mL of LC-MS grade Methanol. Run a rapid 5–95% Acetonitrile/Water (with 0.1% Formic Acid) gradient over 3 minutes.

-

Causality: The methyl ester is susceptible to hydrolysis in aqueous conditions. A rapid gradient minimizes on-column degradation.

-

Self-Validation Checkpoint: You must observe the

peak at m/z 134.1. If a significant peak at m/z 120.1 is observed, the batch has undergone ester hydrolysis to the free acid and must be rejected.

Step 2: Chiral HPLC (Stereochemical Integrity)

-

Methodology: Utilize a normal-phase Chiralpak AD-H column with an isocratic flow of Hexane/Isopropanol (90:10).

-

Causality: Normal-phase chromatography maximizes the critical hydrogen-bonding interactions between the amino ester and the amylose-based chiral stationary phase, ensuring baseline separation of D/L enantiomers.

-

Self-Validation Checkpoint: Integration of the peaks must confirm >98% ee. Anything less will compromise peptide coupling.

Step 3:

-

Methodology: Acquire a spectrum in DMSO-

. -

Self-Validation Checkpoint: Verify the integration ratio of the side-chain methoxy singlet (

3.3 ppm) to the alpha-proton. If the ratio deviates from exactly 3:1, the batch is contaminated with unmethylated serine or over-methylated byproducts[3][6].

Synthetic Workflows & Mechanistic Causality

Methyl 2-amino-3-methoxypropanoate is frequently utilized to synthesize advanced drug scaffolds. For example, it has been successfully incorporated into anthraquinone derivatives acting as ADP-competitive inhibitors of liver pyruvate kinase[7]. In these systems, the methoxy ether enhances binding affinity within the target pocket while avoiding the metabolic liabilities (e.g., Phase II glucuronidation) associated with a free hydroxyl group[7]. Furthermore, it is a critical component in translating de novo genetic codes for protease-resistant peptidomimetics[1].

Workflow from commercial sourcing to peptidomimetic incorporation with QA checkpoints.

Protocol: N-Acylation (Peptide Coupling) of O-Methylserine

When coupling an acid to the amine of Methyl 2-amino-3-methoxypropanoate, specific mechanistic hurdles must be addressed. The beta-methoxy group exerts a slight inductive electron-withdrawing effect, marginally reducing the nucleophilicity of the alpha-amine compared to standard aliphatic amino acids.

-

Activation: Dissolve the carboxylic acid partner (1.2 eq) and the uronium coupling reagent HATU (1.2 eq) in anhydrous DMF.

-

Causality: HATU is selected over standard carbodiimides (like EDC) because its HOAt leaving group is highly reactive, overcoming the slight nucleophilic deficiency of the O-methylserine amine.

-

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes.

-

Causality: 3.0 equivalents are strictly required: 1 eq to neutralize the HCl salt of the commercial amino ester[4], 1 eq to neutralize the acidic HOAt byproduct, and 1 eq to maintain the basic environment necessary for coupling. DIPEA's steric bulk prevents base-catalyzed epimerization of the activated acid.

-

-

Coupling: Add Methyl 2-amino-3-methoxypropanoate HCl (1.0 eq). Stir at room temperature for 2 hours.

-

Self-Validation Checkpoint: Monitor the reaction via LC-MS. If unreacted amine remains after 2 hours, do not add more HATU, as excess uronium salts will permanently guanidinylate the free amine. Instead, activate a fresh batch of the carboxylic acid in a separate vial and add it to the mixture.

References

-

Anthraquinone derivatives as ADP-competitive inhibitors of liver pyruvate kinase Source: European Journal of Medicinal Chemistry (2022) URL:[Link]

-

Programming peptidomimetic syntheses by translating genetic codes designed de novo Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

-

Sigma-Aldrich Product Catalog: (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride Source: Sigma-Aldrich URL:[Link]

Sources

- 1. pnas.org [pnas.org]

- 2. 88642-84-6|Methyl 2-amino-3-methoxypropanoate|BLD Pharm [bldpharm.com]

- 3. 88642-84-6|Methyl 2-amino-3-methoxypropanoate| Ambeed [ambeed.com]

- 4. (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride | 1800300-79-1 [sigmaaldrich.cn]

- 5. 14316-06-4|H-D-Ala-OMe.HCl|BLD Pharm [bldpharm.com]

- 6. Page loading... [guidechem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Integration of Methyl 2-amino-3-methoxypropanoate in Advanced Peptide Synthesis

Executive Summary

Methyl 2-amino-3-methoxypropanoate (commonly referred to as O-methylserine methyl ester or H-Ser(Me)-OMe) is a highly specialized, non-canonical amino acid derivative[1]. In modern peptide engineering, it serves as a critical precursor for synthesizing O-methylated serine building blocks (such as Fmoc-Ser(Me)-OH and Boc-Ser(Me)-OH) used in Solid-Phase Peptide Synthesis (SPPS)[2][]. By masking the native hydroxyl group of serine with a methyl ether, researchers can precisely tune a peptide's hydrophobicity, probe structure-activity relationships (SAR), and significantly enhance resistance to proteolytic degradation[][4]. This technical guide details the scientific rationale, physicochemical profiling, and validated step-by-step protocols for incorporating this derivative into complex peptide sequences.

Scientific Rationale: The Role of O-Methylserine in Peptide Engineering

The substitution of canonical L-serine with O-methyl-L-serine introduces a profound mechanistic shift in a peptide's biophysical behavior:

-

Hydrogen Bond Modulation: The native hydroxyl group of serine acts as both a hydrogen bond donor and acceptor. O-methylation eliminates the proton donor capacity while retaining the oxygen's ability to act as a hydrogen bond acceptor[5]. This is a powerful tool for mapping the exact binding mechanics of a peptide to its target receptor.

-

Steric Isosterism: The methoxy group is sterically similar to the native hydroxyl, meaning it rarely disrupts the overall backbone conformation or secondary structure of the peptide[5].

-

Chemical and Proteolytic Stability: The O-methyl ether shields the serine side chain from undesired nucleophilic attacks or O-acylation during synthesis[]. Furthermore, the introduction of this non-natural moiety often circumvents recognition by endogenous proteases, increasing the half-life of therapeutic peptides in vivo[4].

Physicochemical Profiling

To understand the impact of incorporating Methyl 2-amino-3-methoxypropanoate into a synthetic workflow, we must compare its properties against canonical L-serine and the SPPS-ready intermediate.

| Property | L-Serine | O-Methyl-L-Serine | Methyl 2-amino-3-methoxypropanoate |

| PubChem CID | 5951 | 134983 | 55285124[1] |

| Molecular Weight | 105.09 g/mol | 119.12 g/mol | 133.15 g/mol [1] |

| Side-Chain H-Bond Donor | Yes | No | No |

| Side-Chain H-Bond Acceptor | Yes | Yes | Yes |

| C-Terminus Status | Free Acid | Free Acid | Methyl Ester (Protected) |

| SPPS Compatibility | Requires side-chain protection (e.g., tBu) | Requires N-protection (e.g., Fmoc) | Precursor / LPPS C-terminal block |

Experimental Workflow & Methodology

The following workflow illustrates the conversion of Methyl 2-amino-3-methoxypropanoate into an SPPS-compatible building block, followed by its incorporation into a target peptide.

Workflow for the preparation and SPPS incorporation of Methyl 2-amino-3-methoxypropanoate.

Detailed Protocols

The following protocols are designed as self-validating systems, ensuring high fidelity at each synthetic node.

Protocol A: Synthesis of Fmoc-Ser(Me)-OH from Methyl 2-amino-3-methoxypropanoate

To utilize Methyl 2-amino-3-methoxypropanoate in standard Fmoc-SPPS, the C-terminal methyl ester must be hydrolyzed, and the N-terminus must be protected[][6].

-

Ester Hydrolysis (Saponification):

-

Dissolve Methyl 2-amino-3-methoxypropanoate hydrochloride (1.0 eq) in a 1:1 mixture of THF and distilled water.

-

Cool the solution to 0°C in an ice bath. Slowly add Lithium Hydroxide (LiOH, 2.5 eq).

-

Causality: LiOH is a mild base that efficiently hydrolyzes the methyl ester to the free carboxylic acid without causing racemization at the α-carbon.

-

Stir for 2 hours at room temperature. Monitor via TLC (Ninhydrin stain) until the starting material is consumed.

-

-

Fmoc Protection:

-

To the same reaction vessel, add Sodium Bicarbonate (NaHCO3, 2.0 eq) to maintain a slightly basic pH (pH ~8-9).

-

Slowly add a solution of Fmoc-N-hydroxysuccinimide (Fmoc-OSu, 1.1 eq) dissolved in THF.

-

Causality: Fmoc-OSu is explicitly chosen over Fmoc-Cl. Fmoc-Cl is highly reactive and prone to forming Fmoc-dipeptide byproducts via mixed anhydride intermediates. Fmoc-OSu ensures clean mono-protection[].

-

Stir at room temperature for 12 hours.

-

-

Isolation & Validation:

-

Evaporate the THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu.

-

Carefully acidify the aqueous layer to pH 2.0 using 1M HCl at 0°C, precipitating the Fmoc-Ser(Me)-OH.

-

Extract with Ethyl Acetate (3x), dry over anhydrous Na2SO4, and concentrate. Validate the product mass via LC-MS (Expected[M+H]+: 342.1)[6].

-

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

-

Resin Preparation & Deprotection:

-

Swell the chosen resin (e.g., Rink Amide MBHA) in DMF for 30 minutes.

-

Remove the temporary Fmoc group using 20% Piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF (5x).

-

-

Coupling Reaction:

-

Prepare a solution of Fmoc-Ser(Me)-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) to activate the carboxylic acid.

-

Causality: O-methylserine is sterically bulkier than standard linear amino acids. HATU generates a highly reactive 7-aza-HOBt ester intermediate, which accelerates the acylation of the resin-bound amine, minimizing the risk of deletion sequences[6].

-

Add the activated mixture to the resin and agitate for 60 minutes.

-

-

In-Process Control (Kaiser Test):

-

Take a few resin beads and perform a Kaiser test. A negative result (yellow/colorless) validates complete coupling. A positive result (blue) dictates a mandatory double-coupling step.

-

Protocol C: Cleavage and Global Deprotection

-

Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5 v/v/v).

-

-

Execution & Causality:

-

Add the cocktail to the resin and agitate for 2 hours at room temperature.

-

Causality: Unlike the standard tert-butyl (tBu) ether used to protect canonical serine (which is rapidly cleaved by TFA), the O-methyl ether is completely stable to concentrated TFA . This ensures that the global deprotection removes all other temporary protecting groups while leaving the critical O-methyl modification intact on the final peptide[].

-

-

Precipitation:

-

Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge, wash the pellet with ether, and lyophilize for downstream HPLC purification.

-

Case Studies in Drug Development

Case Study 1: KRAS Inhibitory Macrocyclic Peptides In the pursuit of oncology therapeutics targeting the intractable KRAS oncoprotein, researchers utilized O-methyl-L-serine to accelerate structure-activity relationship (SAR) exploration[7]. By screening mass-encoded mixture libraries, O-methyl-L-serine was substituted into a highly hydrophobic binding pocket (replacing Leucine). This modification provided an acyclic, polar, yet non-hydrogen-bond-donating alternative that maintained steric fit while optimizing the peptide's metabolic stability and cellular permeability, ultimately yielding a cell-active KRASG12D inhibitor[4][8].

Case Study 2: RNase A Semisynthesis and Active Site Probing To elucidate the precise catalytic mechanics of Ribonuclease A (RNase A), researchers synthesized the COOH-terminal tetradecapeptide (RNase 111-124) incorporating O-methylserine at position 123[5]. By comparing the O-methylated analog against the native serine and an alanine mutant, the team proved that the hydroxyl proton of Ser-123 is an essential hydrogen bond donor to the C-4 carbonyl oxygen of uridine substrates. Because O-methylserine cannot donate a proton, its reduced catalytic efficiency directly validated this mechanistic hypothesis[9][10].

References

-

Accelerated Identification of Cell Active KRAS Inhibitory Macrocyclic Peptides using Mixture Libraries and Automated Ligand Identification System (ALIS) Technology Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

The role of serine-123 in the activity and specificity of ribonuclease. Reactivation of ribonuclease 1-118 by the synthetic COOH-terminal tetradecapeptide, ribonuclease 111-124, and its O-methylserine and alanine analogs Journal of Biological Chemistry (PubMed / NIH) URL:[Link]

-

(R)-Methyl 2-amino-3-methoxypropanoate (CID 55285124) PubChem, National Institutes of Health URL:[Link]

Sources

- 1. (R)-Methyl 2-amino-3-methoxypropanoate | C5H11NO3 | CID 55285124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The role of serine-123 in the activity and specificity of ribonuclease. Reactivation of ribonuclease 1-118 by the synthetic COOH-terminal tetradecapeptide, ribonuclease 111-124, and its O-methylserine and alanine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2020110008A1 - Cyclic pentamer compounds as proprotein convertase subtilisin/kexin type 9 (pcsk9) inhibitors for the treatment of metabolic disorder - Google Patents [patents.google.com]

- 7. Accelerated Identification of Cell Active KRAS Inhibitory Macrocyclic Peptides using Mixture Libraries and Automated Ligand Identification System (ALIS) Technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sci-Hub. The role of serine-123 in the activity and specificity of ribonuclease. Reactivation of ribonuclease 1-118 by the synthetic COOH-terminal tetradecapeptide, ribonuclease 111-124, and its O-methylserine and alanine analogs. / Journal of Biological Chemistry, 1975 [sci-hub.kr]

- 10. Mutagenesis of aspartic acid-116 enhances the ribonucleolytic activity and angiogenic potency of angiogenin - PMC [pmc.ncbi.nlm.nih.gov]

"protocol for N-methylation using Methyl 2-amino-3-methoxypropanoate"

Application Note: Precision N-Methylation of Methyl 2-amino-3-methoxypropanoate

Executive Summary & Strategic Analysis

The Substrate: Methyl 2-amino-3-methoxypropanoate (often supplied as the HCl salt) is a derivative of O-methyl-L-serine methyl ester . It is a trifunctional scaffold containing an amine, a methyl ester, and a methoxy ether.[1]

The Challenge: N-methylation of this substrate presents three specific chemoselective hurdles:

-

Over-Methylation (Quaternization): Direct alkylation with methyl iodide (MeI) typically results in a mixture of mono-methyl, dimethyl, and quaternary ammonium salts.[1]

-

-Elimination: The presence of the ester makes the

-

Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under aqueous basic conditions, requiring strictly anhydrous protocols.[1]

The Solution: This guide presents two distinct protocols based on the desired endpoint:

-

Protocol A (The "Precision" Route): The Fukuyama-Mitsunobu Strategy .[1] This is the gold standard for mono-N-methylation. It guarantees stoichiometry and preserves chiral integrity by avoiding strong bases.

-

Protocol B (The "High-Throughput" Route): Reductive Amination using Formaldehyde and Sodium Triacetoxyborohydride (STAB).[1] This is preferred for generating N,N-dimethyl analogs or for rapid library generation where purification of mixtures is acceptable.[1]

Protocol A: Mono-N-Methylation (Fukuyama Strategy)[1]

This method utilizes the 2-nitrobenzenesulfonyl (Nosyl) group to activate the amine for mono-alkylation while preventing over-methylation.[1]

Mechanism & Workflow

-

Protection: The amine reacts with 2-nitrobenzenesulfonyl chloride (NsCl) to form a sulfonamide.[1] The sulfonamide -NH proton is significantly more acidic (pKa ~11) than an amide, allowing alkylation with mild bases.[1]

-

Alkylation: The sulfonamide is methylated using Methyl Iodide (MeI) and Potassium Carbonate (K

CO -

Deprotection: The Nosyl group is removed via nucleophilic aromatic substitution using Thiophenol or Mercaptoethanol, releasing the secondary amine.[1]

Reagents & Materials

-

Substrate: Methyl 2-amino-3-methoxypropanoate HCl (1.0 equiv)

-

Reagent 1: 2-Nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv)[1]

-

Reagent 2: Methyl Iodide (MeI) (1.2 equiv)[1]

-

Reagent 3: Thiophenol (PhSH) (2.5 equiv) or 2-Mercaptoethanol[1]

-

Bases: Triethylamine (TEA), Potassium Carbonate (K

CO -

Solvents: Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)[1]

Step-by-Step Methodology

Step 1: Nosyl Protection

-

Dissolve Methyl 2-amino-3-methoxypropanoate HCl (1.0 g, 5.9 mmol) in anhydrous DCM (20 mL) at 0°C.

-

Add TEA (2.5 equiv) dropwise to free-base the amine.[1] Stir for 10 mins.

-

Add NsCl (1.1 equiv) portion-wise.[1]

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

QC Check: TLC (Hexane/EtOAc 1:1).[1] The sulfonamide product is usually less polar than the starting amine.

-

-

Workup: Wash with 1M HCl (cold, rapid wash to remove TEA), then sat. NaHCO

, then Brine.[1] Dry over Na

Step 2: N-Methylation

-

Dissolve the crude Nosyl-amine in anhydrous DMF (10 mL/g).

-

Add K

CO -

Add MeI (1.2 equiv) dropwise.[1]

-

Stir at RT for 4-12 hours.

-

Workup: Dilute with EtOAc, wash extensively with water (3x) and LiCl (5% aq) to remove DMF.[1] Dry and concentrate.

Step 3: Fukuyama Deprotection

-

Dissolve the methylated intermediate in DMF or MeCN.

-

Add DBU (3.0 equiv) followed by Thiophenol (2.5 equiv).[1]

-

Safety: Thiophenol is toxic and malodorous. Use bleach to quench glassware.

-

-

Stir at RT for 1-2 hours. The solution typically turns bright yellow (formation of the Meisenheimer complex/thioether byproduct).

-

Workup: Dilute with Et

O or DCM. Wash with sat.[3][4] NaHCO -

Purification: The product is a secondary amine. Purify via Flash Column Chromatography (DCM/MeOH gradient) or isolate as the HCl salt by treating the ethereal layer with HCl/Dioxane.[1]

Protocol B: Reductive Amination (STAB Method)

This method is faster but less selective for mono-methylation. It is ideal if you require the N,N-dimethyl derivative or are willing to separate mixtures.

Mechanism

Formaldehyde condenses with the amine to form an imine (Schiff base) or iminium ion, which is selectively reduced by Sodium Triacetoxyborohydride (STAB).[1] STAB is preferred over NaCNBH

Reagents

-

Substrate: Methyl 2-amino-3-methoxypropanoate HCl

-

Carbon Source: 37% Aqueous Formaldehyde (for dimethylation) or Paraformaldehyde.[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (NaBH(OAc)

).[1] -

Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step Methodology

-

Free Basing: If starting with HCl salt, dissolve substrate in DCE and add 1.0 equiv TEA. Stir 10 min.

-

Imine Formation:

-

Reduction:

-

Add STAB (3.0 equiv) portion-wise over 20 minutes.

-

Optional: Add 1-2 drops of Acetic Acid (AcOH) to catalyze imine formation if reaction is sluggish.[1]

-

-

Reaction: Stir at RT for 4-16 hours.

-

Quench: Add sat. NaHCO

solution. Stir vigorously for 30 mins until gas evolution ceases. -

Extraction: Extract with DCM (3x). Dry over Na

SO

Visualization of Pathways

The following diagram illustrates the decision logic and chemical pathways for both protocols.

Caption: Comparative workflow for N-methylation. The Fukuyama pathway ensures mono-alkylation, while Reductive Amination favors di-alkylation.[1]

Data & Troubleshooting

Comparative Analysis of Methods

| Feature | Fukuyama (Protocol A) | Reductive Amination (Protocol B)[1] |

| Selectivity | >98% Mono-Methyl | Mixture (Mono/Di) or >95% Di |

| Reaction Time | 2 Days (3 Steps) | 4-16 Hours (1 Step) |

| Racemization Risk | Low (if heat avoided) | Very Low (Acidic/Neutral conditions) |

| Scalability | Medium (Chromatography required) | High (Simple extraction) |

| Cost | Higher (NsCl, PhSH) | Low (HCHO, STAB) |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete deprotection | Increase DBU/PhSH equivalents or reaction time. Ensure DMF is dry. |

| Racemization (Protocol A) | Base too strong / Heat | Switch from K |

| Ester Hydrolysis | Wet solvents / Aqueous base | Use anhydrous solvents. Perform basic washes (NaHCO |

| Over-methylation (Protocol B) | Excess HCHO | If aiming for mono, use stoichiometric Paraformaldehyde and add amine slowly.[1] |

References

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[1][5] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.[1] Link

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

-

Miller, S. C., & Scanlan, T. S. (1997).[1] Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(10), 2301–2302.[1] Link[1]

-

BenchChem Technical Support. (2025). Stability and Storage of 2-Methyl-3-(methylamino)butan-2-ol and related Amino Alcohol Esters.[1]Link[1]

Sources

- 1. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-Methylation - Lokey Lab Protocols [lokeylab.wikidot.com]

- 5. EP2110380A1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

"Methyl 2-amino-3-methoxypropanoate as a chiral building block"

Topic: Methyl 2-amino-3-methoxypropanoate as a Chiral Building Block Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 2-amino-3-methoxypropanoate (also known as O-Methyl-L-Serine Methyl Ester ) is a specialized chiral building block derived from L-Serine. Unlike native serine, where the hydroxyl group acts as both a hydrogen bond donor and acceptor, the methoxy ether in this molecule restricts the side chain to a hydrogen bond acceptor role only.

This structural modification is critical in Medicinal Chemistry for:

-

Peptidomimetics: Probing the necessity of the serine hydroxyl proton in ligand-receptor binding.

-

Metabolic Stability: Blocking O-acylation and phosphorylation pathways that rapidly degrade serine-containing peptides.

-

"Magic Methyl" Effects: Modulating lipophilicity (LogP) and aqueous solubility without significantly altering steric bulk.

This guide provides validated protocols for handling, coupling, and transforming this building block while avoiding the high risk of racemization associated with serine derivatives.

Chemical Profile & Strategic Utility

| Property | Specification |

| IUPAC Name | Methyl (2S)-2-amino-3-methoxypropanoate |

| Common Name | O-Methyl-L-Serine Methyl Ester |

| Molecular Formula | C₅H₁₁NO₃ |

| Molecular Weight | 133.15 g/mol |

| Chirality | L-isomer (S-configuration at C2) |

| Physical Form | Typically supplied as Hydrochloride Salt (White solid) |

| Solubility | High in Water, Methanol; Moderate in DCM (as free base) |

| pKa (Amine) | ~7.2 (Lower than native Serine due to ether induction) |

The "Methoxy-Switch" Strategy

Replacing the hydroxyl (-OH) with a methoxy (-OMe) group fundamentally alters the electronic and solvation profile of the molecule.

-

H-Bonding: The -OMe group cannot donate a proton. If biological activity is retained after this substitution, the native serine -OH likely acts only as an acceptor.

-

Conformation: The methyl ether prefers a gauche conformation relative to the carbonyl, influencing the secondary structure of small peptides.

Critical Handling: The Racemization Risk

Expertise Insight: Serine derivatives are notoriously prone to racemization via an elimination-addition mechanism involving a Dehydroalanine intermediate. This is accelerated by strong bases and high temperatures.

-